N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-24-19(17-10-4-5-12-18(17)21)13-22-20(23)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSKVHPIDCIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the condensation of naphthalene-1-carboxylic acid with 2-(2-chlorophenyl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair within tumors . By targeting a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells, the compound can induce cell cycle arrest and apoptotic cell death in cancer cells without affecting normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1, ) :
- Structural difference : Replaces the methoxyethyl group with a hydroxyl directly attached to the naphthalene ring.
- Bioactivity : Exhibits antimycobacterial and antibacterial activity (MIC = 8–32 µM against Mycobacterium tuberculosis) with low cytotoxicity (IC₅₀ > 30 µM on human hepatocytes) .
- Key contrast : The hydroxyl group may increase reactivity but reduce metabolic stability compared to the methoxyethyl group in the target compound.
- 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxy-2-naphthalenecarboxamide (): Structural difference: Contains a dodecyloxy chain (C12) and a hydroxy group at the 1-position of naphthalene. The target compound’s methoxyethyl group balances lipophilicity and solubility better .
Heterocyclic Derivatives
- N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (): Structural difference: Incorporates an oxadiazole ring, a heterocycle known for electron-withdrawing effects and metabolic resistance. Functional implication: The oxadiazole may enhance binding to enzymes or receptors via π-π stacking, whereas the target compound’s methoxyethyl group could favor solubility and flexibility .
-
- Example : N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide.
- Structural difference : Replaces naphthalene with a benzothiazole core.
- Functional implication : Benzothiazoles often exhibit enhanced fluorescence and kinase inhibition, but the target compound’s naphthalene core may offer broader π-system interactions .
Physicochemical Properties
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a unique structure combining a naphthalene ring with a carboxamide group and a chlorophenyl-methoxyethyl side chain. The synthesis typically involves the condensation of naphthalene-1-carboxylic acid with 2-(2-chlorophenyl)-2-methoxyethylamine, often facilitated by coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of proliferating cell nuclear antigen (PCNA). PCNA is crucial for DNA replication and repair, making it a target for anticancer therapies. By inhibiting PCNA, the compound disrupts tumor cell proliferation and promotes apoptosis, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (A549) cells. The compound has shown to induce apoptosis through mitochondrial pathways and caspase activation, which are critical for programmed cell death .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 3.14 | A549 (lung cancer) | PCNA inhibition, apoptosis induction |
| 5-Fluorouracil (control) | 4.98 | A549 | Antimetabolite |
Case Studies
A notable study evaluated the effects of this compound on A549 cells, revealing that treatment with concentrations as low as 20 µM led to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2. This shift in protein expression underscores the compound's potential as an effective anticancer agent .
Another investigation focused on the structure-activity relationship (SAR) of related compounds, highlighting how modifications in the chemical structure can enhance or diminish biological activity. The presence of halogen substituents was shown to significantly affect potency against specific cancer types .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Profile |
|---|---|
| N-[2-(3-methoxyphenoxy)anilino]-naphthalene-1-carboxamide | Moderate anticancer activity |
| N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide | Lower activity compared to target compound |
The unique structural combination in this compound allows for selective targeting of PCNA in cancer cells, enhancing its therapeutic potential compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
